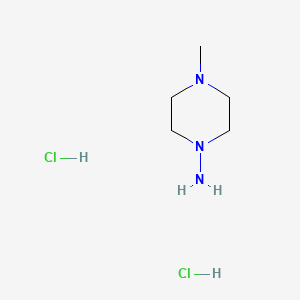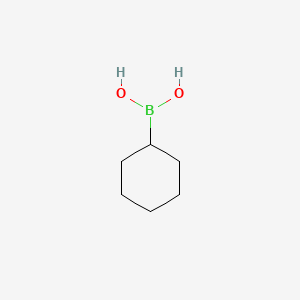
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound with the molecular formula C76H94N4 . It has an average mass of 1063.586 Da and a mono-isotopic mass of 1062.747803 Da .
Molecular Structure Analysis
This compound is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .Chemical Reactions Analysis
In a study, it was shown that gold (III) porphyrins are not electrochemically inert. The gold (III) porphyrin underwent reduction at the central metal ion to give the first known gold (II) porphyrin . This overturned the long-held assumption that reduction of such complexes only occurs at the macrocycle .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, and its molar refractivity is 336.0±0.3 cm3 . It has 4 H-bond acceptors and 2 H-bond donors . The compound also has a polar surface area of 57 Å2 and a polarizability of 133.2±0.5 10-24cm3 .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Porphyrin-based compounds are extensively researched for their applications in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. Studies show that modified porphyrins, such as tetra(hydroxyphenyl)porphyrins and their derivatives, have potential as photosensitizers for PDT. These compounds, after being activated by light, produce reactive oxygen species that can kill cancer cells. For instance, a specific tetrahydroporphyin derivative has shown promise in Phase III clinical trials for treating head and neck cancer due to its ability to be activated by light and selectively target cancerous tissues (Songca & Mbatha, 2000).
Semiconductor Properties
Porphyrins are also being studied for their semiconductor properties, with applications in photovoltaic devices and sensors. Polymeric films derived from amino-substituted tetraphenylporphyrins have been shown to exhibit semiconductor properties, making them suitable for use in photovoltaic devices. These films can be made electroconductive through electrochemical doping, highlighting their potential in electronics (Tesakova & Parfenyuk, 2021).
Environmental Sensing
Porphyrin derivatives have been explored for environmental sensing, particularly for detecting metal ions and pollutants. Certain porphyrin-based polymers have demonstrated the ability to function as optical sensors for metal ions, indicating their potential in environmental monitoring and safety applications. These materials can selectively bind to specific metal ions, changing their optical properties in a way that can be measured and quantified (Aly et al., 2020).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with aldehydes followed by reduction and oxidation reactions.", "Starting Materials": [ "3,5-ditert-butylbenzaldehyde", "pyrrole", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "manganese dioxide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of pyrrole with 3,5-ditert-butylbenzaldehyde in the presence of acetic acid to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin", "Step 2: Reduction of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin with sodium borohydride in methanol to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin", "Step 3: Oxidation of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin with manganese dioxide in chloroform to form 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin" ] } | |
Número CAS |
89372-90-7 |
Nombre del producto |
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
Fórmula molecular |
C76H94N4 |
Peso molecular |
1063.6 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3 |
Clave InChI |
TZGTYCTZIOXJRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



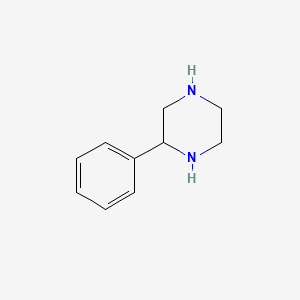
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

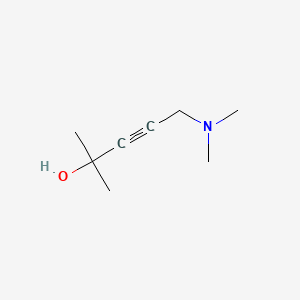

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
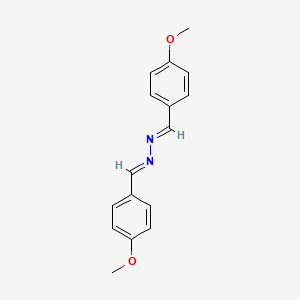
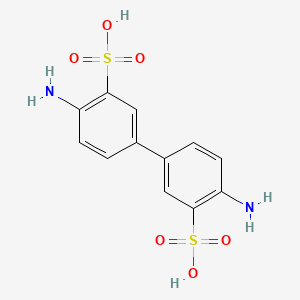
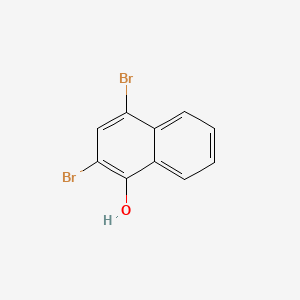
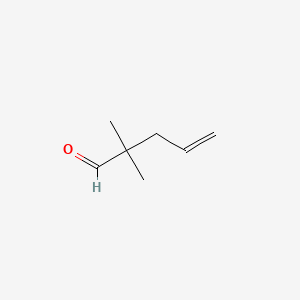

![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
